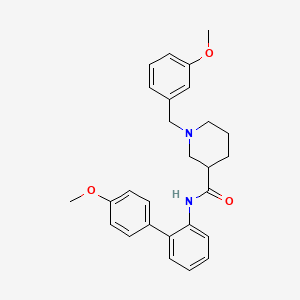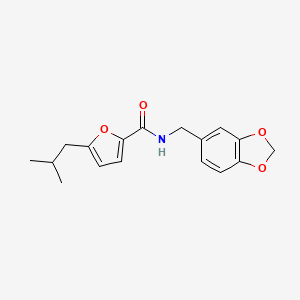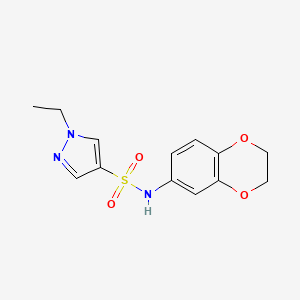![molecular formula C19H15FN4OS B6137568 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one](/img/structure/B6137568.png)
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one, also known as FBTA, is a purine derivative that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of c-Met tyrosine kinase, which is involved in various cellular processes, including cell proliferation, migration, and invasion.
Wirkmechanismus
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one exerts its pharmacological effects by binding to the ATP-binding site of c-Met and inhibiting its kinase activity. This leads to the suppression of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one also induces the internalization and degradation of c-Met, leading to the downregulation of its expression and activity.
Biochemical and Physiological Effects:
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to exert potent anti-cancer, anti-inflammatory, and anti-fibrotic effects in various preclinical models. In cancer, 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one inhibits tumor growth, invasion, and metastasis, and enhances the efficacy of chemotherapy and radiotherapy. In inflammation, 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one suppresses cytokine production and immune cell activation, leading to the attenuation of tissue damage and inflammation. In fibrosis, 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one reduces collagen deposition and fibroblast activation, leading to the improvement of organ function and survival.
Vorteile Und Einschränkungen Für Laborexperimente
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has several advantages for lab experiments, including its high potency, selectivity, and stability. It can be easily synthesized in large quantities and purified to high purity. However, 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one also has some limitations, including its poor solubility in water and some organic solvents, which can affect its bioavailability and pharmacokinetics. It also requires careful handling and storage, as it is sensitive to light and air.
Zukünftige Richtungen
There are several future directions for the research and development of 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one. One direction is to optimize its pharmacokinetic properties and develop more potent and selective analogs. Another direction is to investigate its potential therapeutic applications in other diseases, such as diabetes, neurodegenerative disorders, and viral infections. Moreover, the combination of 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one with other drugs or immunotherapies may enhance its efficacy and reduce the risk of drug resistance. Finally, the development of reliable biomarkers for c-Met activation and 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one response may facilitate the clinical translation of 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one and improve patient selection and monitoring.
Synthesemethoden
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl chloride with 9-(4-methylphenyl)-6-oxopurin-1(6H)-yl thioacetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with hydrazine hydrate to obtain 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one in high yield and purity.
Wissenschaftliche Forschungsanwendungen
8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and fibrosis. In cancer, c-Met is often overexpressed and plays a critical role in tumor growth, invasion, and metastasis. 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to inhibit c-Met phosphorylation and downstream signaling pathways, leading to the suppression of tumor growth and metastasis in various cancer cell lines and animal models.
In inflammation, c-Met is involved in the regulation of immune responses, and its dysregulation can lead to chronic inflammatory diseases. 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to inhibit the activation of inflammatory cells and cytokine production, leading to the suppression of inflammation in animal models of arthritis and colitis.
In fibrosis, c-Met is involved in the activation of fibroblasts and the deposition of extracellular matrix, leading to tissue scarring and organ dysfunction. 8-[(3-fluorobenzyl)thio]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one has been shown to inhibit fibroblast activation and collagen production, leading to the attenuation of fibrosis in animal models of liver and lung fibrosis.
Eigenschaften
IUPAC Name |
8-[(3-fluorophenyl)methylsulfanyl]-9-(4-methylphenyl)-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4OS/c1-12-5-7-15(8-6-12)24-17-16(18(25)22-11-21-17)23-19(24)26-10-13-3-2-4-14(20)9-13/h2-9,11H,10H2,1H3,(H,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBPKSAJRKGYLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=O)NC=N3)N=C2SCC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(3-fluorobenzyl)sulfanyl]-9-(4-methylphenyl)-1,9-dihydro-6H-purin-6-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-benzyl-4-(3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6137485.png)
![2-(2,3-dimethoxyphenyl)-4-{[2-(3-methoxyphenyl)-1-pyrrolidinyl]methyl}-5-methyl-1,3-oxazole](/img/structure/B6137491.png)
![4-[(3-methyl-1H-pyrazol-5-yl)diazenyl]phenol](/img/structure/B6137492.png)

![2-[(4-ethylphenyl)amino]-4'-methyl-2'-(1-piperidinyl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B6137520.png)
![N-[5-(2-furylmethylene)-4-oxo-1,3-thiazolidin-2-ylidene]-4-methylbenzenesulfonamide](/img/structure/B6137521.png)
![1-(3-chlorophenyl)-4-[1-(3-methoxypropanoyl)-3-piperidinyl]piperazine](/img/structure/B6137527.png)
![methyl 1-[2-(2-methylphenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B6137536.png)
![7-{[3-(3-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6137543.png)

![4-({3-[1-(3-pyridinylmethyl)-4-piperidinyl]-1-pyrrolidinyl}carbonyl)pyridine 1-oxide](/img/structure/B6137555.png)
![N-({1-[5-fluoro-2-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}methyl)-3-phenylpropanamide](/img/structure/B6137571.png)
![N-[1-(4-ethoxyphenyl)ethyl]-4-fluorobenzamide](/img/structure/B6137577.png)
